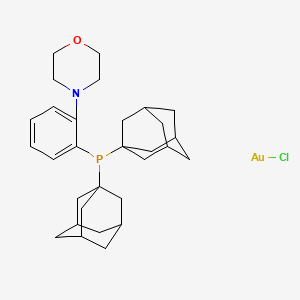
bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane;chlorogold
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane;chlorogold is a gold-based compound known for its catalytic properties. It is often used in various chemical reactions due to its stability and efficiency. The compound has a molecular formula of C30H42AuClNOP and a molecular weight of 696.05 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{4-[2-di(1-adamantyl)phosphino]phenylmorpholine}gold(I) typically involves the reaction of gold chloride with 4-[2-di(1-adamantyl)phosphino]phenylmorpholine. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities. The reaction is typically conducted in a solvent such as dichloromethane or toluene, and the product is purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Chloro{4-[2-di(1-adamantyl)phosphino]phenylmorpholine}gold(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different gold oxidation states.
Reduction: It can be reduced to form gold nanoparticles.
Substitution: The chlorine atom can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or nitric acid.
Reducing agents: Such as sodium borohydride or hydrazine.
Substituting agents: Such as phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce gold(III) complexes, while reduction reactions may yield gold nanoparticles .
Scientific Research Applications
Chloro{4-[2-di(1-adamantyl)phosphino]phenylmorpholine}gold(I) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Chloro{4-[2-di(1-adamantyl)phosphino]phenylmorpholine}gold(I) involves its ability to act as a catalyst in various chemical reactions. The gold center in the compound facilitates the activation of substrates, leading to the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Chloro{di(1-adamantyl)-2-dimethylaminophenylphosphine}gold(I): Similar in structure but with different substituents on the phosphine ligand.
Chloro{tris(2,4-di-tert-butylphenyl)phosphite}gold(I): Another gold-based catalyst with different ligands.
Chloro(triphenylphosphine)gold(I): A widely used gold catalyst with triphenylphosphine as the ligand.
Uniqueness
Chloro{4-[2-di(1-adamantyl)phosphino]phenylmorpholine}gold(I) is unique due to its specific ligand structure, which provides enhanced stability and catalytic activity compared to other gold-based catalysts. The adamantyl groups in the ligand contribute to the compound’s steric and electronic properties, making it highly effective in various catalytic applications .
Properties
Molecular Formula |
C30H42AuClNOP |
|---|---|
Molecular Weight |
696.1 g/mol |
IUPAC Name |
bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane;chlorogold |
InChI |
InChI=1S/C30H42NOP.Au.ClH/c1-2-4-28(27(3-1)31-5-7-32-8-6-31)33(29-15-21-9-22(16-29)11-23(10-21)17-29)30-18-24-12-25(19-30)14-26(13-24)20-30;;/h1-4,21-26H,5-20H2;;1H/q;+1;/p-1 |
InChI Key |
IOHKOGDVLVOVCK-UHFFFAOYSA-M |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7.Cl[Au] |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(3-Methylphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1504822.png)
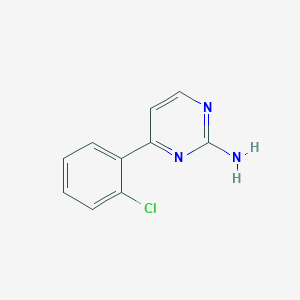

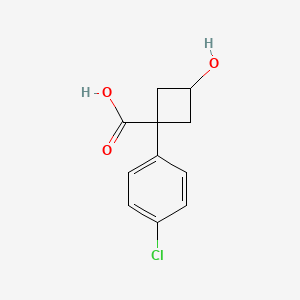
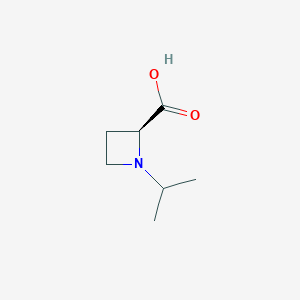





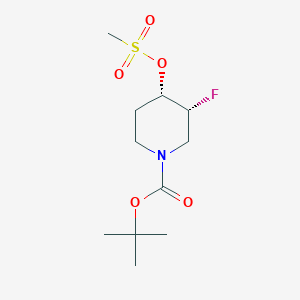
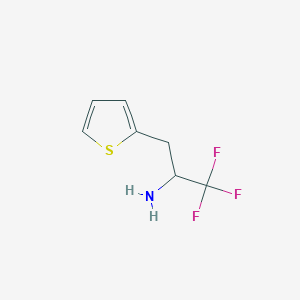
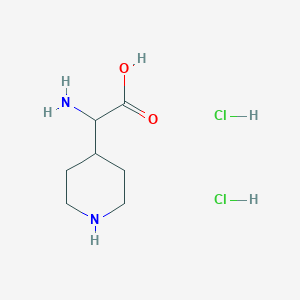
![2,4-Dichloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B1504852.png)
